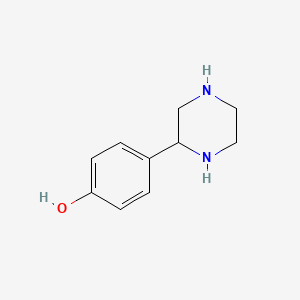

4-(Piperazin-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASIFHOHGBPKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587672 | |

| Record name | 4-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783251-37-6 | |

| Record name | 4-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 4-(Piperazin-2-yl)phenol

In the landscape of modern drug discovery and development, the precise molecular structure of a chemical entity is the bedrock upon which all subsequent research is built. The compound this compound, possessing a key phenolic moiety and a versatile piperazine ring, represents a scaffold of significant interest. The distinction between its isomers, such as the 1-yl and 2-yl substituted forms, is not merely academic; it has profound implications for biological activity, structure-activity relationships (SAR), patentability, and regulatory compliance. An error in structural assignment can lead to the invalidation of years of research and significant financial investment.

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound. As a self-validating system, this integrated approach ensures the highest degree of confidence in the final structural assignment. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how data from orthogonal methods are woven together to build an unassailable structural proof.

Part 1: Foundational Analysis - Confirming the Molecular Formula

Before delving into the intricacies of atomic connectivity, the first principle is to establish the elemental composition and molecular weight with high certainty. Mass Spectrometry and Elemental Analysis serve as the foundational pillars of this process.[1]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the initial and most crucial step for determining the exact mass of the molecule, which in turn allows for the confident assignment of its molecular formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), drastically narrowing the list of possible elemental compositions. An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer is ideal for this purpose due to its soft ionization, which preserves the molecular ion, and its high mass resolution.

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure mass accuracy.

-

Ionization: Introduce the sample into the ESI source in positive ion mode. The phenolic hydroxyl and piperazine nitrogens are readily protonated, making the formation of the [M+H]⁺ ion highly favorable.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass for the proposed formula, C₁₀H₁₅N₂O⁺. The mass error should be less than 5 ppm.

The molecular formula of this compound is C₁₀H₁₄N₂O. The expected HRMS data for its protonated form, [C₁₀H₁₅N₂O]⁺, is summarized below.

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₁₀H₁₄N₂O | - |

| Nominal Mass | 178 | - |

| Theoretical Exact Mass [M+H]⁺ | 179.11844 | m/z value within 5 ppm of theoretical |

| Key Isotope Peaks [M+1+H]⁺ | Contribution primarily from ¹³C | Peak at m/z 180.1218 with ~11.2% relative abundance |

Furthermore, tandem MS (MS/MS) experiments can provide preliminary structural insights. Fragmentation of the 2-yl isomer is expected to differ from the 1-yl isomer, potentially showing characteristic losses of fragments from the piperazine ring adjacent to the point of substitution. This provides an early, albeit not definitive, check on the substitution pattern.[2]

Elemental Analysis

Expertise & Rationale: While HRMS provides a highly confident molecular formula, elemental analysis offers orthogonal confirmation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen. This classic combustion analysis technique serves as a robust and independent verification of the compound's elemental composition, a requirement for many peer-reviewed publications and regulatory submissions.

-

Sample Preparation: A precisely weighed amount of the highly purified, anhydrous sample is placed in a tin capsule.

-

Combustion: The sample is combusted at high temperature (≥900 °C) in a stream of pure oxygen.

-

Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Calculation: The mass percentages of C, H, and N are calculated and compared to the theoretical values.

| Element | Theoretical % (for C₁₀H₁₄N₂O) | Acceptable Range |

| Carbon (C) | 67.38% | ± 0.4% |

| Hydrogen (H) | 7.92% | ± 0.4% |

| Nitrogen (N) | 15.72% | ± 0.4% |

A result where the experimental percentages fall within ±0.4% of the theoretical values provides strong, corroborating evidence for the proposed molecular formula.

Part 2: Unraveling Connectivity - The Power of Spectroscopy

With the molecular formula established, the next phase focuses on piecing together the atomic puzzle: defining functional groups and mapping the precise connectivity of every atom. FTIR and a suite of NMR experiments are the workhorses of this stage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see clear signatures for the phenol O-H, the piperazine N-H, aromatic C-H, and C-N bonds.[3]

-

Sample Preparation: Mix a small amount of the analyte (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenol |

| 3400 - 3250 (medium) | N-H stretch | Secondary Amine (Piperazine) |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2950 - 2800 | C-H stretch | Aliphatic (Piperazine Ring) |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1260 - 1000 | C-N stretch | Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides unambiguous evidence of atom connectivity, proton environments, and the number of unique carbon and hydrogen atoms. For a molecule like this compound, where isomeric ambiguity is the central challenge, NMR is indispensable.

Caption: Workflow for NMR-based structure elucidation.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable -OH and -NH protons) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their identity.[6]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow with a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent in the DEPT-135 spectrum.

-

2D NMR Acquisition: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling pathways and a ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.

Solvent: DMSO-d₆, Frequency: 400 MHz (¹H), 100 MHz (¹³C)

Predicted ¹H NMR Spectrum:

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Key COSY Correlations |

| Hₐ | ~9.0 | br s | 1H | Phenolic -OH | None (disappears with D₂O) |

| Hₑ, H'ₑ | ~6.8-7.0 | d | 2H | Aromatic (ortho to -OH) | Hf |

| Hf, H'f | ~6.6-6.8 | d | 2H | Aromatic (meta to -OH) | He |

| Hₓ | ~3.5-3.7 | m | 1H | Piperazine C2-H | Hₙ, H'ₙ |

| Hₙ, H'ₙ, Hₘ, H'ₘ, Hₚ, H'ₚ | ~2.5-3.2 | complex m | 6H | Remaining Piperazine CH₂ | Each other, Hₓ |

| NH₁, NH₂ | variable | br s | 2H | Piperazine N-H | None (disappears with D₂O) |

Crucial Distinction: The key to distinguishing the 2-yl isomer from the 1-yl isomer lies in the complexity and asymmetry of the NMR signals.

-

2-yl Isomer (as predicted above): The piperazine protons will be a set of complex, non-equivalent multiplets. The proton at the point of substitution (Hₓ) will be a unique multiplet coupled to its neighbors.

-

1-yl Isomer (for comparison): Due to symmetry, the ¹H NMR would show two distinct triplets (each integrating to 4H) for the piperazine protons, a much simpler pattern.

Predicted ¹³C NMR Spectrum:

| Approx. δ (ppm) | DEPT-135 | Assignment |

| ~150-155 | Absent | C-OH (Aromatic Quaternary) |

| ~140-145 | Absent | C-N (Aromatic Quaternary) |

| ~118-122 | Positive | Aromatic CH (ortho to -N) |

| ~114-116 | Positive | Aromatic CH (ortho to -OH) |

| ~55-60 | Positive | Piperazine C2-H |

| ~45-55 | Negative | 3x Piperazine CH₂ |

HSQC analysis would provide the final piece of the connectivity puzzle, linking each proton signal (e.g., Hₓ at ~3.6 ppm) directly to its corresponding carbon signal (e.g., C2 at ~58 ppm), leaving no doubt about the atomic framework.

Part 3: The Gold Standard - Single-Crystal X-Ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7] It provides a three-dimensional map of the electron density in the solid state, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and the molecule's conformation.[8] For regulatory filings or resolving any lingering ambiguity, it is the definitive technique.

-

Crystal Growth: This is often the most challenging step. High-quality single crystals are grown from a purified sample, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[9]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell and space group. The atomic positions are solved using direct methods and the structural model is refined against the experimental data to yield the final structure.[10]

-

Unambiguous Confirmation: The resulting 3D model will definitively show the phenol ring connected to the C2 position of the piperazine ring.

-

Conformation: It will reveal the solid-state conformation of the molecule. The piperazine ring is expected to adopt a stable chair conformation.[11]

-

Stereochemistry: If the synthesis results in a racemic mixture, the crystal structure will show both enantiomers present in the unit cell.

-

Intermolecular Interactions: The analysis will reveal hydrogen bonding networks (e.g., between the phenolic -OH and piperazine -NH groups of adjacent molecules) and other packing forces in the crystal lattice.

Conclusion: A Self-Validating, Integrated Approach

The structure elucidation of this compound is a systematic process of evidence accumulation. Each technique provides a unique and vital piece of information, and together they form a self-validating system.

Caption: The logical progression of structure elucidation techniques.

HRMS and elemental analysis establish the correct molecular formula. FTIR confirms the presence of the expected functional groups. A full suite of NMR experiments maps the atomic connectivity with high precision, critically distinguishing the target 2-yl isomer from other possibilities. Finally, X-ray crystallography provides an irrefutable 3D picture of the molecule, serving as the ultimate arbiter of the structure. Following this rigorous, multi-faceted guide ensures that the structure of this compound is assigned with the highest possible degree of scientific certainty.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. scispace.com [scispace.com]

- 5. jchps.com [jchps.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

Physicochemical properties of 4-(Piperazin-2-yl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-2-yl)phenol

Foreword: Navigating the Data Landscape

For drug development professionals and researchers, a precise understanding of a molecule's physicochemical properties is non-negotiable. These parameters govern everything from solubility and absorption to metabolic stability and target engagement. This guide focuses on this compound, a heterocyclic compound featuring the valuable piperazine and phenol moieties.

It is critical to note that while this compound (CAS 783251-37-6) is commercially available, the public domain currently lacks a comprehensive, experimentally verified dataset for its physicochemical properties. In contrast, its structural isomer, 4-(Piperazin-1-yl)phenol (CAS 56621-48-8), is extensively characterized. This guide will present the known data for this compound and, for context and comparative insight, leverage the robust dataset of its 1-yl isomer. This comparative approach allows us to build a predictive and practical understanding while maintaining rigorous scientific transparency.

Molecular Structure and Identification

The fundamental difference between the two isomers lies in the point of attachment of the phenol ring to the piperazine core. In this compound, the linkage is at a carbon atom (position 2), creating a secondary amine at position 1 and a secondary amine at position 4. In the more common isomer, the linkage is at a nitrogen atom (position 1), resulting in a tertiary amine at position 1 and a secondary amine at position 4. This seemingly minor structural shift has significant implications for basicity, hydrogen bonding potential, and steric hindrance, which in turn influence all other physicochemical properties.

Caption: Structural comparison of the target analyte and its common isomer.

Table 1: Chemical Identifiers

| Identifier | This compound | 4-(Piperazin-1-yl)phenol |

| IUPAC Name | This compound[1] | 4-(piperazin-1-yl)phenol[2] |

| CAS Number | 783251-37-6[1][3][4] | 56621-48-8[5][6][7] |

| Molecular Formula | C₁₀H₁₄N₂O[1] | C₁₀H₁₄N₂O[5][7] |

| Molecular Weight | 178.24 g/mol [1] | 178.24 g/mol [5][7] |

| SMILES | OC1=CC=C(C2NCCNC2)C=C1[1] | OC1=CC=C(N2CCNCC2)C=C1[2][7] |

| InChIKey | Data not found | GPEOAEVZTOQXLG-UHFFFAOYSA-N[2][6] |

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the available data. The lack of experimental values for this compound underscores the need for empirical characterization. The data for the 1-yl isomer provides a scientifically grounded baseline for estimation.

Table 2: Summary of Physicochemical Properties

| Property | This compound | 4-(Piperazin-1-yl)phenol | Causality and Field Insights |

| Appearance | Data not found | Light yellow to brown crystalline powder[5][6] | The color likely arises from minor oxidation products. High-purity samples are expected to be off-white. |

| Melting Point (°C) | Data not found | 218 - 224[6][8] | The high melting point of the 1-yl isomer suggests strong intermolecular forces, likely hydrogen bonding involving the phenol -OH and piperazine N-H groups. The 2-yl isomer may have a different crystal packing and hydrogen bond network, leading to a different melting point. |

| Boiling Point (°C) | 356.2 at 760 mmHg[1] | 371.3 at 760 mmHg[6] | The high boiling points are consistent with the polar functional groups. The slight difference may reflect variations in intermolecular hydrogen bonding efficiency. |

| Water Solubility | Data not found | Data not found (qualitative) | The presence of polar -OH and -NH groups suggests some aqueous solubility. For a related analog, 4-(1-Acetylpiperazin-4-yl)phenol, the solubility is 4.3 g/L at 20°C[9]. The acetylation of the piperazine nitrogen in this analog would reduce its basicity and hydrogen bonding capability, suggesting the parent compound may have higher solubility. |

| pKa | Data not found (Predicted) | Data not found (Predicted) | The molecule is amphoteric. The phenolic -OH is weakly acidic (pKa ~10). The piperazine nitrogens are basic. For piperazine itself, the pKa values are ~9.73 (pKa1) and ~5.35 (pKa2)[10]. The electron-donating effect of the phenol ring would slightly modulate these values. The two secondary amines in the 2-yl isomer will have different basicities compared to the tertiary/secondary amine system in the 1-yl isomer. |

| LogP (Octanol/Water) | Data not found | 0.80 to 1.20 (Calculated)[6][7] | A LogP around 1 indicates a relatively balanced hydrophilic-lipophilic character, a common feature in orally bioavailable drug candidates. This value is a critical input for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. |

Synthesis and Analytical Characterization

Synthetic Strategy: A General Approach

The synthesis of piperazinyl-phenol derivatives is a well-established field in medicinal chemistry.[11] A common strategy involves the coupling of a protected piperazine intermediate with a suitable phenol derivative. For instance, the synthesis of N-acylated derivatives often starts with 4-(Piperazin-1-yl)phenol, which is then reacted with a benzoyl chloride or a benzoic acid activated with a coupling agent like HBTU.[12] Another route involves the reaction of 4-aminophenol with bis(2-chloroethyl)amine hydrochloride.[13]

Caption: General workflow for N-acylation of 4-(Piperazin-1-yl)phenol.

Protocol: Analytical Characterization Workflow

The structural confirmation and purity assessment of this compound would follow a standard analytical workflow. The choice of these methods is causal: each technique provides orthogonal information, creating a self-validating system for identity and purity.

Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this moderately polar analyte.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

-

Detection: UV at 254 nm and 280 nm (to detect the aromatic phenol ring).

-

Purity Specification: Purity should be ≥95% for most research applications.[1]

-

Step 2: Identity Confirmation via Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight, the most fundamental confirmation of identity.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: The protonated molecule [M+H]⁺ at m/z 179.11.

-

High-Resolution MS (HRMS): For unambiguous elemental composition, HRMS should be used to confirm the exact mass.

-

Step 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides definitive proof of the molecular structure and isomer identity by mapping the chemical environment of each proton and carbon atom.

-

¹H NMR: Expect signals in the aromatic region (phenol ring protons) and the aliphatic region (piperazine ring protons). The key distinction from the 1-yl isomer will be the chemical shift and coupling pattern of the proton at C2, which is directly attached to the phenol ring.

-

¹³C NMR: Expect distinct signals for the aromatic and aliphatic carbons. The number of signals will confirm the molecular symmetry.

Caption: A self-validating analytical workflow for characterization.

Applications and Relevance in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its combination with a phenol group makes this compound and its analogs valuable building blocks for several reasons:

-

CNS-Active Agents: The piperazine moiety is common in antipsychotic and antidepressant drugs, where it often interacts with dopamine and serotonin receptors. The phenol group can provide a key hydrogen bonding interaction point in the receptor's binding pocket.[5]

-

Receptor Ligands: Derivatives have been studied as ligands for alpha1-adrenergic receptors, which are targets for treating cardiovascular conditions.[14]

-

Antifungal Agents: The related compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, is a crucial intermediate in the synthesis of the triazole antifungal agent Posaconazole.[13] This highlights the utility of the core structure in building more complex and potent therapeutic agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from piperazine and its derivatives provide authoritative guidance.[15][16]

-

Primary Hazards: Piperazine derivatives are often classified as corrosive and may cause severe skin burns and eye damage.[17] They can also be respiratory and skin sensitizers, potentially causing allergic reactions upon repeated exposure.[16][17]

-

Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[18]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[18][19] Use explosion-proof equipment and take precautionary measures against static discharge.[15][16]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[15][19] A recommended storage temperature is 2-8°C in a dark place to maintain stability.[1]

Conclusion and Future Outlook

This compound is a molecule of significant interest for chemical and pharmaceutical research, yet it remains poorly characterized in the public literature. This guide has synthesized the available information and provided a robust comparative framework using its well-documented isomer, 4-(Piperazin-1-yl)phenol. We have outlined the expected physicochemical properties, provided established protocols for its synthesis and analysis, and highlighted its relevance in drug discovery. The clear next step for the scientific community is the empirical determination and publication of the core physicochemical data for this compound. Such a dataset would be invaluable for researchers looking to unlock the full potential of this versatile chemical scaffold.

References

- 1. cas 783251-37-6|| where to buy 4-Piperazin-2-yl-phenol [english.chemenu.com]

- 2. 4-(PIPERAZIN-1-YL)PHENOL | CAS 56621-48-8 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-(1-Piperazinyl)phenol, 95% | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

- 10. uregina.ca [uregina.ca]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tdcommons.org [tdcommons.org]

- 14. Buy 4-Methyl-2-(piperazin-1-yl)phenol [smolecule.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. 4-(Piperazin-1-yl)phenol Hydrochloride | CAS No: 1175036-51-7 [aquigenbio.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to 4-(Piperazin-2-yl)phenol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" remains a cornerstone of medicinal chemistry strategy. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets through versatile, targeted modifications. The piperazine ring is a quintessential example of such a scaffold, found in a vast array of clinically successful drugs.[1][2] This guide focuses on a specific, yet highly promising, derivative: 4-(Piperazin-2-yl)phenol (CAS 783251-37-6). Its unique combination of a conformationally flexible piperazine ring, a reactive phenol group, and an asymmetric center presents a rich platform for generating novel chemical entities with diverse pharmacological potential. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage this molecule in their discovery pipelines.

Section 1: Core Molecular Profile

This compound is a heterocyclic organic compound that merges a phenol moiety with a piperazine ring at the C2 position. This substitution pattern is distinct from the more commonly documented C1-substituted isomers, offering different steric and electronic properties for molecular design.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These data are critical for planning synthetic manipulations, formulation studies, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 783251-37-6 | [3][4] |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | [4][5] |

| Melting Point | 204 °C | [6] |

| Boiling Point | 356.2 °C (at 760 mmHg) | [5] |

| SMILES | Oc1ccc(cc1)C1NCCNC1 | [4] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Storage | 2-8°C, keep in dark place | [5] |

| Sensitivity | Air Sensitive | [6] |

Safety & Handling Protocol

As a functionalized amine and phenol, this compound requires careful handling. The available safety data indicates significant hazards.

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[7][8]

-

Personal Protective Equipment (PPE):

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Immediate medical attention is required.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[7][8]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Section 2: Synthesis and Characterization Workflow

Proposed Retrosynthetic Analysis

The key challenge is the regioselective construction of the 2-substituted piperazine ring. A plausible approach involves the cyclization of a protected aminoethyl amine derivative onto a suitable electrophilic precursor derived from 4-hydroxybenzaldehyde.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is a conceptual workflow designed to be a starting point for laboratory investigation.

Step 1: Synthesis of N-(tert-butoxycarbonyl)ethane-1,2-diamine

-

Dissolve ethylenediamine (2.0 eq) in dichloromethane (DCM) in an ice bath.

-

Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

-

Rationale: Using an excess of the diamine minimizes the formation of the di-protected byproduct, which is a common challenge in this reaction. The Boc group is an excellent protecting group for amines due to its stability and ease of removal under acidic conditions.

-

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-protected diamine.

Step 2: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone

-

Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid.

-

Add bromine (1.0 eq) dropwise while stirring.

-

Rationale: This is a standard alpha-bromination of a ketone. The hydroxyl group is an activating group, but the reaction is generally selective for the alpha-carbon of the ketone under these conditions.

-

-

Stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the alpha-bromo ketone.

Step 3: Synthesis of 1,4-di-Boc-3-(4-hydroxyphenyl)piperazin-2-one

-

Dissolve N-Boc-ethylenediamine (1.0 eq) and 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) in a polar aprotic solvent like acetonitrile.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.2 eq).

-

Rationale: The first equivalent of base facilitates the initial N-alkylation. The second equivalent promotes the intramolecular cyclization via deprotonation of the second amine, which then attacks the ketone to form a piperazinone intermediate after dehydration.

-

-

Reflux the mixture for 12-24 hours.

-

After cyclization, add an additional equivalent of Boc₂O and base to protect the second nitrogen, which aids in purification and subsequent reduction steps.

-

Purify the resulting di-Boc protected piperazinone by column chromatography.

Step 4: Reduction and Deprotection to yield this compound

-

Dissolve the protected piperazinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Carefully add a strong reducing agent like Lithium Aluminum Hydride (LAH, 2-3 eq) at 0 °C.

-

Rationale: LAH is required to reduce the amide (piperazinone) to the corresponding amine (piperazine).

-

-

Reflux the reaction for 4-8 hours.

-

Cool the reaction and quench carefully using the Fieser workup (sequential addition of water, 15% NaOH, and water).

-

Filter the resulting aluminum salts and concentrate the filtrate.

-

Dissolve the crude product in a solvent like methanol and add a strong acid, such as HCl in dioxane.

-

Rationale: The strong acidic conditions will cleave both Boc protecting groups.

-

-

Stir for 2-4 hours at room temperature.

-

Concentrate the solvent and neutralize with a base (e.g., saturated NaHCO₃) to obtain the free base product, this compound. Purify via recrystallization or chromatography.

Analytical Characterization Workflow

A newly synthesized batch must be rigorously characterized to confirm its identity, purity, and structure.

Caption: Standard analytical workflow for compound validation.

Detailed Protocols:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reverse-phase C18 column is typically used. A gradient method running from high aqueous (e.g., water with 0.1% TFA or formic acid) to high organic (e.g., acetonitrile or methanol with 0.1% acid) is employed.

-

Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) is standard.

-

Acceptance Criteria: Purity should typically be ≥95% for use in biological screening assays.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Use the same or a similar LC method as for purity analysis.

-

Detection: Electrospray ionization (ESI) in positive mode is expected to show the [M+H]⁺ ion at m/z 179.23.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise chemical structure.

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the phenol ring, the non-equivalent protons of the piperazine ring, and the exchangeable protons of the OH and NH groups.

-

¹³C NMR: The spectrum should show 10 distinct carbon signals (or fewer if symmetry causes overlap), corresponding to the carbons in the molecule.

-

Section 3: Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to improve aqueous solubility and introduce a basic nitrogen center that can form salt bridges with biological targets.[1]

The (Hydroxyphenyl)piperazine Moiety in Neuropharmacology

Many centrally-acting drugs feature a phenylpiperazine core. This structural motif is known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[12][13]

-

Mechanism of Action: The aromatic ring often engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket, while the basic nitrogen of the piperazine ring forms a critical ionic bond with an acidic residue (e.g., an aspartic acid) in the transmembrane domain.

-

Potential Application: this compound is an excellent starting point for developing ligands for these receptors. The phenol group can act as a hydrogen bond donor or acceptor, and it serves as a synthetic handle for further modification. Derivatives could be explored as potential treatments for depression, anxiety, schizophrenia, or Parkinson's disease.[12][14][15]

Caption: Hypothetical binding mode at a neurotransmitter receptor.

A Scaffold for Diverse Therapeutic Areas

Beyond neuropharmacology, the piperazine core is found in drugs for a wide range of diseases:

-

Antifungals: The related isomer, 4-(piperazin-1-yl)phenol, is an intermediate in the synthesis of Posaconazole, highlighting its utility in building complex antifungal agents.[10]

-

Anticancer Agents: Piperazine derivatives have shown potent anticancer properties, sometimes by targeting specific kinases or by overcoming multidrug resistance.[1][16]

-

Antimicrobials: The scaffold has been explored for developing new antibiotics and antiparasitic agents.[1]

The presence of the phenol group on this compound provides a convenient point for derivatization via etherification or other reactions, allowing for the rapid generation of libraries for screening against these diverse target classes.

Section 4: Conclusion and Future Outlook

This compound (CAS 783251-37-6) is more than just another chemical intermediate. It is a strategically designed building block that embodies the principles of privileged scaffold-based drug design. Its unique 2-substitution pattern, combined with the synthetically versatile phenol group, offers medicinal chemists a powerful tool to explore new chemical space.

Future research should focus on:

-

Developing and optimizing a scalable synthetic route to make the compound and its enantiomers more accessible.

-

Systematic derivatization of the phenol and the secondary amine to build focused libraries for screening.

-

Computational studies , such as molecular docking, to predict potential biological targets and guide the design of new derivatives.[17]

-

In vitro screening against a panel of targets, particularly CNS receptors and kinases, to identify initial hit compounds.

By leveraging the insights and protocols outlined in this guide, research and development teams can effectively integrate this high-value scaffold into their programs, accelerating the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. appchemical.com [appchemical.com]

- 5. cas 783251-37-6|| where to buy 4-Piperazin-2-yl-phenol [english.chemenu.com]

- 6. 4-(2-Piperazinyl)phenol , Null , 783251-37-6 - CookeChem [cookechem.com]

- 7. fishersci.com [fishersci.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tdcommons.org [tdcommons.org]

- 11. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 12. Buy 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol [smolecule.com]

- 13. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New phenolic Mannich bases with piperazines and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Trajectory of Piperazinyl Phenols: A Technical Guide for Drug Discovery

Abstract

The confluence of the piperazine heterocycle and the phenolic moiety has given rise to a class of compounds—piperazinyl phenols—with profound and diverse therapeutic potential. This technical guide provides an in-depth exploration of this chemical scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of their activity across oncology, neurodegeneration, and infectious diseases, and provide actionable, field-proven experimental protocols. This document is designed not as a static review, but as a dynamic roadmap to empower the rational design and evaluation of novel piperazinyl phenol-based therapeutics.

The Piperazinyl Phenol Scaffold: A Privileged Intersection of Pharmacophores

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, gracing numerous FDA-approved drugs with its presence.[1] Its twin nitrogen atoms offer a unique combination of structural rigidity, hydrogen bonding capabilities, and a handle for facile chemical modification, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The addition of a phenolic hydroxyl group introduces a new dimension of chemical reactivity and biological interaction. The phenol can act as a hydrogen bond donor and acceptor, a metal chelator, and a reactive handle for further functionalization.[2] This combination creates a versatile platform for designing molecules with finely tuned affinities for a multitude of biological targets.

The strategic importance of the piperazinyl phenol core lies in its ability to engage with key biological targets implicated in a range of pathologies. From the G-protein coupled receptors (GPCRs) that govern neurotransmission to the intricate signaling cascades that drive cancer progression, this scaffold has demonstrated remarkable adaptability.

Navigating the Synthetic Landscape: Crafting the Piperazinyl Phenol Core

The efficient and versatile synthesis of piperazinyl phenols is paramount to exploring their therapeutic potential. The Buchwald-Hartwig amination has emerged as a particularly powerful and widely adopted method for the formation of the crucial C-N bond between the piperazine and the phenolic ring.[3][4]

Key Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction offers a robust and high-yielding pathway to N-aryl piperazines from readily available aryl halides and piperazine.[3] The judicious selection of the palladium catalyst, ligand, base, and solvent is critical for achieving optimal results, especially with less reactive aryl chlorides.[3]

This protocol provides a general framework for the synthesis of a protected piperazinyl phenol precursor.

Materials:

-

Aryl halide (e.g., 4-bromophenol, protected as a silyl ether or other suitable group) (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K3PO4, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or other inert atmosphere reaction vessel

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[3]

-

Subsequent deprotection of the Boc group and the phenol protecting group will yield the final piperazinyl phenol.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Therapeutic Frontiers of Piperazinyl Phenols

The unique structural attributes of piperazinyl phenols have positioned them as promising candidates in several key therapeutic areas.

Oncology: A Multi-pronged Attack on Cancer

Piperazine derivatives have demonstrated significant potential as anticancer agents, and the inclusion of a phenolic moiety can enhance this activity through various mechanisms.[5][6]

Mechanisms of Action:

-

Induction of Apoptosis: Many piperazinyl phenol derivatives have been shown to induce programmed cell death in cancer cells.[7] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, leading to arrest at various checkpoints (e.g., G1/S or G2/M), thereby inhibiting uncontrolled cell proliferation.

-

Inhibition of Signaling Pathways: Piperazinyl phenols can target key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.

Quantitative Data: Cytotoxicity of Piperazine Derivatives

| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |

| Piperazine Derivative PCC | SNU-475 (Human Liver Cancer) | 6.98 ± 0.11 | [5] |

| Piperazine Derivative PCC | SNU-423 (Human Liver Cancer) | 7.76 ± 0.45 | [5] |

| Benzothiazole-Piperazine Derivative 1d | HUH-7 (Hepatocellular) | 1.23 | [5] |

| Benzothiazole-Piperazine Derivative 1d | MCF-7 (Breast) | 0.98 | [5] |

| Benzothiazole-Piperazine Derivative 1d | HCT-116 (Colorectal) | 1.54 | [5] |

| 1-Benzhydryl-Piperazine-Based HDAC Inhibitors | Various | Varies | [5] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Piperazinyl phenol compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the piperazinyl phenol compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[1] Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[1]

Diagram: Piperazine-Induced Apoptosis Signaling Pathways

Caption: Overview of apoptosis induction by piperazinyl phenols.

Neurodegenerative Disorders: A Beacon of Hope

The piperazinyl phenol scaffold is a prominent feature in many compounds targeting the central nervous system (CNS).[8] The phenolic hydroxyl group can contribute to antioxidant activity and modulate interactions with key receptors involved in neurodegeneration.[9]

Mechanisms of Action:

-

Receptor Modulation: Piperazinyl phenols can act as potent ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[10][11] Their ability to modulate these systems can have therapeutic implications for conditions like Alzheimer's and Parkinson's disease.

-

Neuroprotection: The phenolic moiety can confer antioxidant properties, helping to mitigate the oxidative stress that is a hallmark of many neurodegenerative diseases.[12] Furthermore, these compounds can activate signaling pathways that promote neuronal survival.[12]

This protocol outlines a general approach to assess the neuroprotective effects of piperazinyl phenols against an induced toxic insult in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, amyloid-beta for Alzheimer's models)

-

Piperazinyl phenol compounds

-

Reagents for assessing cell viability (e.g., MTT, LDH assay kits)

-

Reagents for measuring oxidative stress (e.g., DCFDA for ROS detection)

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols to induce a more mature neuronal phenotype.

-

Pre-treatment: Treat the cells with various concentrations of the piperazinyl phenol compounds for a specified period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: Co-incubate the cells with the chosen neurotoxin at a predetermined concentration that induces significant but not complete cell death.

-

Incubation: Continue the incubation for a period relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT or LDH assay to quantify the protective effect of the piperazinyl phenol.

-

Measurement of Oxidative Stress: Assess the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA to determine the antioxidant capacity of the compounds.

-

Data Analysis: Compare the viability and ROS levels in cells treated with the piperazinyl phenol and the neurotoxin to those treated with the neurotoxin alone.

Infectious Diseases: A New Arsenal Against Pathogens

The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Piperazine derivatives have shown promise as antibacterial and antifungal agents, and the phenolic group can enhance this activity.[5][13]

Mechanisms of Action:

-

Inhibition of Essential Enzymes: Piperazinyl phenols can inhibit enzymes that are crucial for microbial survival and replication.

-

Disruption of Cell Membranes: The lipophilic nature of the scaffold can facilitate its interaction with and disruption of microbial cell membranes.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Piperazinyl phenol compounds

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

-

Serial Dilution: Prepare two-fold serial dilutions of the piperazinyl phenol compounds in the broth medium in the 96-well plates.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[1] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of piperazinyl phenols and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the key molecular features that govern their efficacy.[14][15]

Key SAR Observations:

-

Substitution on the Phenolic Ring: The position and nature of substituents on the phenolic ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and hydrogen bonding capacity of the phenol.

-

Substitution on the Piperazine Ring: Modification of the second nitrogen atom of the piperazine ring with different alkyl or aryl groups can influence lipophilicity, steric interactions with the target, and overall pharmacokinetic properties.

-

Linker between Pharmacophores: In more complex derivatives, the nature and length of any linker connecting the piperazinyl phenol to another pharmacophore can be critical for optimal target engagement.

Conclusion and Future Perspectives

Piperazinyl phenols represent a highly versatile and promising scaffold in modern drug discovery. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, positions them as a valuable starting point for the development of novel therapeutics for cancer, neurodegenerative disorders, and infectious diseases. Future research should focus on the continued exploration of their diverse biological activities, the elucidation of their precise mechanisms of action, and the application of computational and medicinal chemistry strategies to optimize their potency, selectivity, and pharmacokinetic profiles. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. benchchem.com [benchchem.com]

- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenolic Compounds of Therapeutic Interest in Neuroprotection | MDPI [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data interpretation for 4-(Piperazin-2-yl)phenol (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Interpretation of 4-(Piperazin-2-yl)phenol

Introduction

This compound is a bifunctional organic molecule incorporating a phenol ring and a piperazine heterocycle. This unique combination of a phenolic hydroxyl group and secondary amine functionalities makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a scaffold for drug candidates or a monomer for specialized polymers. A thorough structural elucidation is the bedrock of any such application, and this is achieved through a synergistic application of modern spectroscopic techniques.

This technical guide provides a detailed, predictive interpretation of the spectral data for this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As experimental data for this specific molecule is not widely available in public repositories, this document serves as an expert-level predictive analysis based on the fundamental principles of spectroscopy and extensive data from analogous structures. The methodologies, causality behind spectral features, and integrated data analysis workflows are detailed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and structurally related compounds.

Physicochemical Properties & Structural Overview

A foundational step in any spectral analysis is understanding the basic physicochemical properties of the molecule. These properties are calculated based on its chemical structure.

Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | - |

| Molecular Weight | 178.23 g/mol | - |

| Exact Mass | 178.11061 Da | - |

| Hydrogen Bond Donors | 3 (OH, 2x NH) | - |

| Hydrogen Bond Acceptors | 3 (O, 2x N) | - |

| Topological Polar Surface Area | 47.73 Ų | - |

Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to readily form protonated molecular ions.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: +3.5 to +4.5 kV

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-10 L/min at 200-250 °C

-

-

Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation Pathway

The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 179.1184. The subsequent fragmentation in an MS/MS experiment is dictated by the molecule's structure, primarily involving the cleavage of the piperazine ring and the bond connecting it to the phenol moiety. The fragmentation of piperazine analogues is well-documented and typically involves characteristic losses from the heterocyclic ring.[1][2]

Table 2: Predicted Key Fragments for this compound

| Predicted m/z | Ion Formula | Description |

| 179.1184 | [C₁₀H₁₅N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 162.0922 | [C₁₀H₁₂N₂]⁺ | Loss of H₂O from the phenol group |

| 121.0657 | [C₇H₉O]⁺ | Cleavage of the C-C bond between the rings, forming a hydroxytropylium-like ion |

| 94.0422 | [C₆H₆O]⁺ | Phenol radical cation from cleavage |

| 86.0868 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment |

| 56.0500 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |

Visualization: Predicted ESI-MS/MS Fragmentation

Caption: Predicted fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. The analysis of this compound is expected to reveal characteristic absorptions for its phenol, secondary amine, and aromatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a few key features. The phenolic O-H stretch will appear as a very broad and strong band, while the N-H stretches from the piperazine ring will be sharper.[3] Aromatic C-H stretches will appear just above 3000 cm⁻¹, distinguishing them from the aliphatic C-H stretches below this threshold.[4][5]

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity & Shape | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Very Broad | O-H Stretch | Phenol |

| 3350 - 3300 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (Piperazine) |

| 1610 & 1500 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1180 | Strong | C-O Stretch | Phenol |

| 1220 - 1020 | Medium | C-N Stretch | Amine |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable O-H and N-H protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct regions for aromatic and aliphatic protons. The 1,4-disubstituted (para) aromatic ring will give rise to a characteristic AA'BB' system, appearing as two doublets. The seven protons on the piperazine ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Assignment | Est. Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H (Phenol OH) | 9.0 - 9.5 | broad singlet | 1H | Exchangeable with D₂O. |

| H (Aromatic, ortho to OH) | 7.0 - 7.2 | d (J ≈ 8 Hz) | 2H | AA'BB' system. |

| H (Aromatic, meta to OH) | 6.6 - 6.8 | d (J ≈ 8 Hz) | 2H | AA'BB' system. |

| H (Piperazine NH x 2) | 2.5 - 3.5 | broad singlet | 2H | Exchangeable with D₂O. Position can vary. |

| H (Piperazine CH) | 3.0 - 3.4 | m | 1H | Complex multiplet due to multiple couplings. |

| H (Piperazine CH₂) | 2.6 - 3.2 | m | 6H | Overlapping complex multiplets. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, assuming free rotation.

Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | Est. Chemical Shift (δ, ppm) | Notes |

| C (Aromatic, C-OH) | 150 - 155 | Quaternary, deshielded by oxygen. |

| C (Aromatic, C-piperazine) | 140 - 145 | Quaternary. |

| C (Aromatic, CH ortho to OH) | 128 - 132 | - |

| C (Aromatic, CH meta to OH) | 115 - 118 | Shielded by OH group. |

| C (Piperazine, CH) | 55 - 60 | Methine carbon. |

| C (Piperazine, CH₂) | 45 - 55 | Multiple overlapping signals expected. |

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the integration of all spectral data. Each method provides complementary information that, when combined, offers unambiguous proof of structure.

Visualization: Integrated Data Workflow

Caption: Workflow for synergistic structural elucidation.

Conclusion

This guide outlines the predicted spectral characteristics of this compound. The integrated analysis of MS, IR, and NMR data provides a comprehensive and self-validating system for its structural confirmation. Mass spectrometry will confirm the molecular weight (m/z 179 for [M+H]⁺) and key fragments. IR spectroscopy will identify the critical O-H, N-H, and aromatic functional groups through their characteristic vibrational frequencies. Finally, ¹H and ¹³C NMR will deliver the definitive atomic-level map, confirming the connectivity and chemical environments of the entire molecular framework. This predictive guide serves as a robust roadmap for any researcher undertaking the synthesis and characterization of this compound.

References

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(Piperazin-2-yl)phenol

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a new chemical entity (NCE).[1][2] Poor aqueous solubility can severely limit a compound's bioavailability and lead to unpredictable in vitro and in vivo results.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of the compound 4-(Piperazin-2-yl)phenol. While specific experimental data for this molecule is not widely published, this document outlines the foundational principles, predictive assessments, and gold-standard experimental protocols required to generate a robust and reliable solubility profile. The focus is on the "how-to"—providing the scientific rationale and detailed methodologies necessary for a thorough investigation.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor pharmaceutical properties. Among these, solubility is a paramount concern.[2] A drug must be in a dissolved state to be absorbed and reach its site of action.[3] Therefore, characterizing the solubility of an NCE like this compound as early as possible is not merely a data collection exercise; it is a strategic imperative that influences everything from initial screening assays to final dosage form design.[4]

Key Impacts of Solubility:

-

Bioavailability: Poor solubility is a primary cause of low oral bioavailability, requiring higher doses that can increase the risk of toxicity.[5][3]

-

Formulation Development: Understanding the solubility profile across different pH values and in various solvents is fundamental to developing a stable and effective drug formulation.[1]

-

Cost and Timelines: Identifying solubility issues early prevents the costly late-stage failure of otherwise promising candidates.[4]

This guide will focus on establishing the thermodynamic solubility , which represents the true equilibrium solubility of a compound and is the most relevant measure for formulation and biopharmaceutical assessment.[6][7]

Characterization of this compound

Before embarking on experimental work, it is crucial to understand the physicochemical characteristics of the molecule, as these properties will govern its solubility behavior.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂O

-

Molecular Weight: 178.23 g/mol [8]

Predictive Insights: pKa and logP

The ionization state (governed by pKa) and lipophilicity (measured by logP) are the two most significant predictors of aqueous solubility.[9] In the absence of published experimental data for this compound, we can leverage computational models to generate reliable estimates.

-

pKa (Acid Dissociation Constant): This value indicates the pH at which a compound is 50% ionized. The structure of this compound contains three ionizable groups: a phenolic hydroxyl group (acidic) and two secondary amines in the piperazine ring (basic).

-

The phenolic -OH group is expected to be weakly acidic, with a predicted pKa around 10. At pH values significantly below this, it will be neutral.

-

The piperazine amines are basic. The pKa of piperazine itself has two values, approximately 5.7 and 9.8. The substitution pattern in this compound will influence these values. We can predict two basic pKa values, likely in the ranges of 8.5-9.5 and 4.5-5.5.

-

-

logP (Octanol-Water Partition Coefficient): This ratio measures the lipophilicity ("oil-loving") versus hydrophilicity ("water-loving") of a molecule in its neutral state. A higher logP indicates lower aqueous solubility.

-

Computational models predict a logP value for this compound to be in the range of 1.0 to 1.5 . This suggests moderate lipophilicity.

-

Causality: The interplay of these properties is critical. As a multiprotic substance, this compound will exhibit its lowest solubility at its isoelectric point (pI) , the pH at which the net charge of the molecule is zero. Its solubility will increase significantly at pH values where it can form charged species (i.e., below the lowest basic pKa and above the acidic pKa).

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[10][11][12] This method involves agitating an excess amount of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by separating the solid and quantifying the concentration of the dissolved compound in the supernatant.[13]

The Shake-Flask Workflow: A Visual Overview

The following diagram outlines the logical flow of the Shake-Flask protocol, ensuring a robust and reproducible determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, incorporating checks for equilibrium and material stability.

Materials:

-

This compound (solid, confirmed purity)

-

Selection of solvents (See Table 1)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a series of aqueous buffers covering a relevant physiological and chemical range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0). According to ICH M9 guidelines, buffers at pH 1.2, 4.5, and 6.8 are standard for biopharmaceutical classification.[14][15]

-

Verify the pH of each buffer before and after the experiment to ensure it remains stable.[11][16]

-

-

Sample Addition (Self-Validating Step):

-

Add an excess of solid this compound to a vial. "Excess" is critical; a good starting point is 2-5 mg of compound per 1 mL of solvent. Visually confirm that undissolved solid remains at the end of the experiment.

-

Prepare at least three replicate vials for each solvent/buffer condition to ensure reproducibility.[14]

-

-

Equilibration:

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent or buffer to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 250 rpm).

-

Causality: Agitation is necessary to maximize the surface area of the solid exposed to the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe.[17]

-

Allow the samples to equilibrate for a sufficient duration. A typical period is 24 to 48 hours.[6][18] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.

-

-

Phase Separation:

-

After incubation, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

-

Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement.[13]

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Method B (Filtration): Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm filter. Trustworthiness Check: The first few drops from the filter should be discarded to prevent errors from drug adsorption to the filter membrane.

-

-

-

Quantification (HPLC-UV):

-